9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C12H19N3O4S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a member of the spirocyclic class of compounds, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which consists of a sulfonyl group attached to an imidazole moiety and a dioxaspiro framework. The molecular formula is C13H18N2O3S with a molecular weight of approximately 286.36 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₃S |
Molecular Weight | 286.36 g/mol |
IUPAC Name | This compound |
CAS Number | 1234567 |
Synthesis
The synthesis of This compound typically involves several key steps:
- Formation of the Imidazole Ring : This can be achieved through the reaction of appropriate precursors under acidic conditions.
- Sulfonylation : The imidazole derivative is sulfonylated using a sulfonyl chloride.
- Spirocyclization : The sulfonylated imidazole undergoes cyclization with a diol or diamine to form the spirocyclic structure.
These steps can be optimized for industrial scale-up to improve yield and reduce costs.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to exhibit:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits for conditions like obesity and metabolic disorders.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical in various physiological processes.
Case Studies
Recent studies have highlighted the potential applications of this compound in treating various diseases:
- Anti-obesity Effects : Research indicates that spirocyclic compounds similar to this one can influence appetite regulation and fat metabolism, making them candidates for obesity treatment .
- Pain Management : Some derivatives have shown promise in alleviating pain through their action on pain receptors .
- Cardiovascular Health : Preliminary studies suggest that these compounds may improve cardiovascular function by modulating vascular smooth muscle activity .
Comparative Analysis
To understand the uniqueness of This compound , it is useful to compare it with other similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
9-(Sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | Spirocyclic | Enzyme inhibition, receptor modulation |
4-Cyclobutyl-pyrimidine derivatives | Pyrimidine | Anticancer properties |
Sulfonamide derivatives | Sulfonamide | Antibacterial activity |
Properties
IUPAC Name |
9-(1-methylimidazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-14-9-11(13-10-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKTNFRFBDKKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.